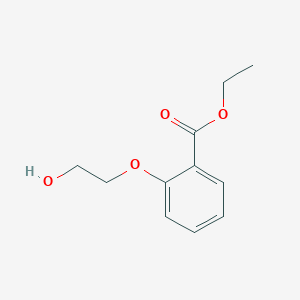

Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester

Overview

Description

“Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester” is a chemical compound with the molecular formula C11H14O4. It is an ester formed by the condensation of benzoic acid and ethanol . This compound is a degradation product of dibenzoate plasticizers .

Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.23 g/mol. It has a density of 1.1715 g/cm3 . The boiling point is 127-130 °C at a pressure of 5 Torr .Scientific Research Applications

Prodrug Design and Drug Delivery Systems

Benzoic acid esters, including those derived from glycolic acid, have been studied extensively in the context of prodrug design. Research by Nielsen and Bundgaard (1987) explored the hydrolysis of various benzoic acid esters, including benzoylglycolic acid esters, in human plasma. Their findings are pivotal for understanding the design of ester prodrugs of carboxylic acid agents. The study demonstrated that the structure of the alcohol moiety significantly influences the enzyme-catalyzed hydrolysis of these esters in plasma (Nielsen & Bundgaard, 1987).

Synthesis and Structural Analysis

In another study, the synthesis of 2-hydroxy-4-methyl benzoic acid, which is structurally related to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester, was explored. The research conducted by Qing-ming et al. (2006) focused on the synthesis process using acetone and ethyl formate, leading to a simplified synthetic route. This study contributes to the understanding of the synthesis methods for compounds structurally similar to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester (Qing-ming et al., 2006).

Biodegradable Polymers for Drug Release

Samyn et al. (1995) synthesized poly(ether-ester) azo polymers containing 4-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy} benzoic acid for potential use in colon-specific drug release. These polymers were evaluated for biodegradability by azoreductase in the rat caecum, highlighting the significance of these polymers in drug delivery systems (Samyn et al., 1995).

Chemical Reactions and Properties

Research on the alkaline hydrolysis of alkyl benzoates, including ethyl esters of substituted benzoic acids, was conducted by Farooqi et al. (1977). This study provides insights into the chemical reactions and properties of benzoic acid esters, contributing to a deeper understanding of their behavior under different conditions (Farooqi et al., 1977).

Solubility in Alkanols

The solubility of benzoic acid and its esters, including those related to 2-(2-hydroxyethoxy)-benzoic acid ethyl ester, was studied by Restaino and Martin (1964). They investigated the solubility of these compounds in a series of n-alkanols, providing valuable data on the solubility parameters and theoretical calculations for these substances (Restaino & Martin, 1964)

Properties

IUPAC Name |

ethyl 2-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTPPPKMSVFESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481017 | |

| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91971-26-5 | |

| Record name | Benzoic acid, 2-(2-hydroxyethoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

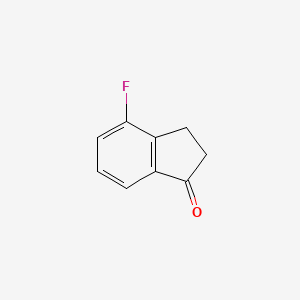

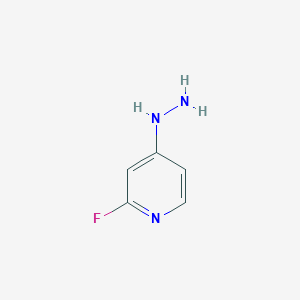

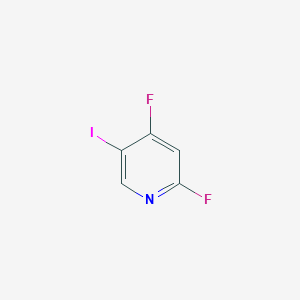

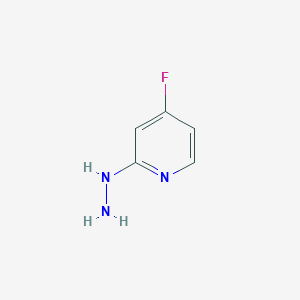

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.